molecular formula C29H22O3 B11520545 2-benzyl-2,5,6-triphenyl-4H-1,3-dioxin-4-one

2-benzyl-2,5,6-triphenyl-4H-1,3-dioxin-4-one

Cat. No.: B11520545
M. Wt: 418.5 g/mol
InChI Key: WAZIGPUQHCHMKP-UHFFFAOYSA-N
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Description

2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a dioxin ring substituted with benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxin derivatives and phenyl-substituted organic molecules. Examples include:

  • 2,4,6-TRIPHENYL-1,3-DIOXANE
  • 2-BENZYL-4,6-DIPHENYL-1,3-DIOXANE

Uniqueness

What sets 2-BENZYL-2,5,6-TRIPHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE apart is its specific substitution pattern and the resulting chemical properties

Properties

Molecular Formula

C29H22O3

Molecular Weight

418.5 g/mol

IUPAC Name

2-benzyl-2,5,6-triphenyl-1,3-dioxin-4-one

InChI

InChI=1S/C29H22O3/c30-28-26(23-15-7-2-8-16-23)27(24-17-9-3-10-18-24)31-29(32-28,25-19-11-4-12-20-25)21-22-13-5-1-6-14-22/h1-20H,21H2

InChI Key

WAZIGPUQHCHMKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(OC(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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